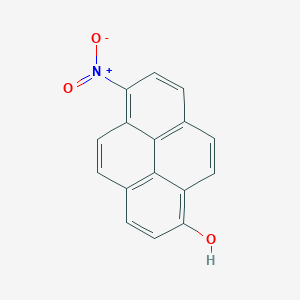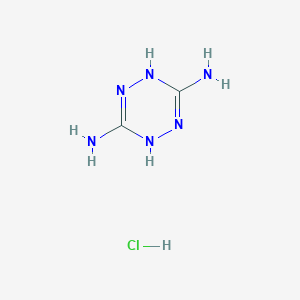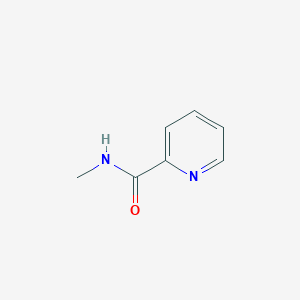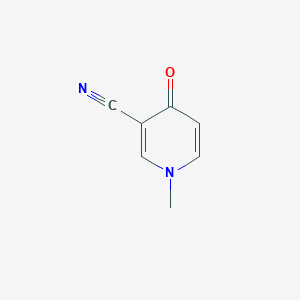
(3R)-hydroxy-beta-ionone
Vue d'ensemble
Description
(3R)-Hydroxy-beta-ionone is a beta-ionone compound characterized by the presence of an ®-hydroxy group at the 3-position. It is a derivative of beta-ionone, which is a significant component in the aroma of various plants and fruits. This compound is part of the larger class of apo carotenoid monoterpenoids, which are known for their diverse biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-hydroxy-beta-ionone typically involves the selective reduction of beta-ionone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation using specific catalysts that favor the formation of the (3R) isomer. The process parameters, including temperature, pressure, and catalyst type, are optimized to maximize the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-Hydroxy-beta-ionone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products:
Oxidation: Formation of beta-ionone ketone or aldehyde derivatives.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted ionone derivatives.
Applications De Recherche Scientifique
(3R)-Hydroxy-beta-ionone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various carotenoids and related compounds.
Biology: It serves as a model compound for studying the biosynthesis and metabolism of carotenoids in plants.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of (3R)-hydroxy-beta-ionone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis and metabolism of carotenoids, such as carotenoid dioxygenases.
Pathways: It participates in the oxidative cleavage of carotenoids, leading to the formation of various bioactive metabolites. These metabolites can modulate cellular processes and exhibit biological activities such as antioxidant effects.
Comparaison Avec Des Composés Similaires
Beta-ionone: The parent compound without the hydroxy group.
Alpha-ionone: A structural isomer with different aroma characteristics.
Gamma-ionone: Another isomer with distinct chemical properties.
Comparison:
Uniqueness: (3R)-Hydroxy-beta-ionone is unique due to the presence of the ®-hydroxy group, which imparts specific stereochemical and functional properties. This makes it distinct in terms of its reactivity and biological activity compared to its isomers and other related compounds.
Propriétés
IUPAC Name |
(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZSVYKDDZRQY-MVIFTORASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456187 | |
| Record name | Apo-9-zeaxanthinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50281-38-4 | |
| Record name | Apo-9-zeaxanthinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-beta-ionone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














